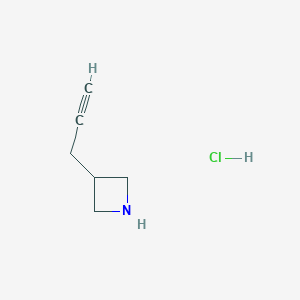

3-Prop-2-ynylazetidine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

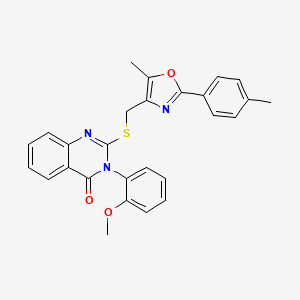

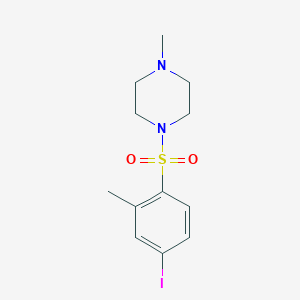

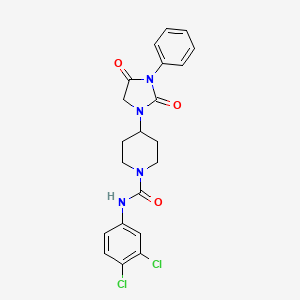

There are several methods for synthesizing 3-Prop-2-ynylazetidine;hydrochloride, including the reaction of 3-aminopropan-1-yne with 1-bromo-2-chloroethane in the presence of a base such as sodium hydride. Other methods involve the reaction of N- (prop-2-yn-1-yl)aniline with hydroxylamine-O-sulfonic acid or the reaction of 2-azetidinone with propargyl bromide.Molecular Structure Analysis

The molecular formula of 3-Prop-2-ynylazetidine;hydrochloride is C6H10ClN. The InChI key is YIYJORJGHLHKEO-UHFFFAOYSA-N. The SMILES representation is C#CCC1CNC1.Cl.Aplicaciones Científicas De Investigación

Crystal Structure and Protein-Nucleic Acid Interactions Research on related compounds, such as 3-(adenin-9-yl)propionhistamide hydrochloride, highlights the importance of crystal structure analysis in understanding protein-nucleic acid interactions. The study by Takénaka, Takimoto, and Sasada (1984) utilized X-ray crystallography to explore the interactions between protonated imidazolyl groups and adenine moieties, providing insights into the role of protonation in RNAase reactions Takénaka, Takimoto, & Sasada, 1984.

Organic Synthesis and Chemical Reactivity The [3 + 2]-annulation of prop-2-ynylsulfonium salts, as researched by Jia, Zhang, Jin, and Huang (2017), demonstrates the synthetic versatility of prop-2-ynyl compounds in creating complex organic molecules. This study provides a novel method for accessing hydroindol-5-ones with a methylthio group, showcasing the potential of these compounds in organic synthesis and the development of organosulfur compounds Jia, Zhang, Jin, & Huang, 2017.

Diastereoselective Synthesis The research on the diastereoselective synthesis of 3,3-dimethylazetidines via iodine-mediated cyclization of γ-prenylated amines by Jin, Sun, Zhou, and Zhao (2016) highlights the significance of azetidine moieties in the synthesis of bioactive molecules. This study presents a new strategy for synthesizing 3,3-dimethylazetidines, underscoring the utility of γ-prenylated amines in organic chemistry Jin, Sun, Zhou, & Zhao, 2016.

Photocatalytic Degradation The study on the photocatalytic degradation of propyzamide using titanium dioxide-loaded adsorbents by Torimoto, Ito, Kuwabata, and Yoneyama (1996) illustrates the application of related propynyl compounds in environmental science. This research explored the enhanced rate of mineralization of propyzamide, a compound structurally related to 3-Prop-2-ynylazetidine, demonstrating the potential for photocatalytic degradation in pollution control Torimoto, Ito, Kuwabata, & Yoneyama, 1996.

Mecanismo De Acción

Target of Action

The primary targets of 3-Prop-2-ynylazetidine;hydrochloride are currently unknown . The compound is a small molecule containing a four-membered ring structure called azetidine. The presence of a fluorine atom and a propargyl group (prop-2-ynyl) attached to the ring suggests it might be a novel building block for further functionalization.

Mode of Action

Its structure suggests potential applications in medicinal chemistry or materials science due to the presence of the reactive alkyne group and the azetidine ring. The alkyne group can participate in click reactions with azides to form triazoles, a common reaction used to link molecules together.

Pharmacokinetics

The hydrochloride salt should be soluble in water due to the ionic nature of the chloride group, which could potentially influence its bioavailability.

Result of Action

Action Environment

Propiedades

IUPAC Name |

3-prop-2-ynylazetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N.ClH/c1-2-3-6-4-7-5-6;/h1,6-7H,3-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYJORJGHLHKEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1CNC1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Prop-2-yn-1-yl)azetidine hydrochloride | |

CAS RN |

2418720-10-0 |

Source

|

| Record name | 3-(prop-2-yn-1-yl)azetidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2860509.png)

![3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2860512.png)

![2-[(4-fluorophenyl)methyl]-5-methoxy-1H-1,3-benzodiazole hydrochloride](/img/structure/B2860514.png)

![4-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methyl-1-phenyl-1H-1,2,3-triazole](/img/structure/B2860516.png)

![4-methyl-N-(10a-morpholino-6b,7,8,9,10,10a-hexahydronaphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B2860524.png)